SIMEPREVIR -

SIMEPREVIR

Catalog Number: EVT-8814094
CAS Number:
Molecular Formula: C38H47N5O7S2
Molecular Weight: 749.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Simeprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that is no longer available but was previously used in combination with other antiviral agents in the treatment of chronic hepatitis C, genotypes 1 and 4, but subsequently was withdrawn. Simeprevir has been linked to isolated, rare instances of mild, acute liver injury during treatment and to occasional cases of hepatic decompensation in patients with preexisting cirrhosis.
Simeprevir is an orally bioavailable inhibitor of the hepatitis C virus (HCV) protease complex comprised of non-structural protein 3 and 4A (NS3/NS4A), with activity against HCV genotype 1. Upon administration, simeprevir reversibly binds to the active center and binding site of the HCV NS3/NS4A protease and prevents NS3/NS4A protease-mediated polyprotein maturation. This disrupts both the processing of viral proteins and the formation of the viral replication complex, which inhibits viral replication in HCV genotype 1-infected host cells. NS3, a serine protease, is essential for the proteolytic cleavage of multiple sites within the HCV polyprotein and plays a key role during HCV ribonucleic acid (RNA) replication. NS4A is an activating factor for NS3. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family; HCV infection is associated with the development of hepatocellular carcinoma (HCC).
Oral HCV-PROTEASE INHIBITOR effective against hepatitis C virus (HCV) serine protease NS3/4A. It is used in the treatment of chronic hepatitis C (Antivirals) genotype 1 infection in adults with compensated liver disease, including CIRRHOSIS.
Synthesis Analysis

Methods and Technical Details

Simeprevir can be synthesized through several methods, with one notable approach involving ring-closing metathesis. This method allows for the formation of the macrocyclic structure that is critical to the drug's activity. The synthesis generally involves multiple steps:

  1. Formation of Intermediate Compounds: Initial compounds are prepared through various organic reactions, including hydrolysis and coupling reactions.
  2. Macrocyclization: A key step is the ring-closing metathesis, which forms the cyclic structure necessary for simeprevir's activity.
  3. Final Modifications: The final product is obtained by further reactions that may include hydrolysis and salt formation to yield simeprevir or its sodium salt .

The detailed synthesis process emphasizes the importance of reaction conditions, including temperature and solvent choice, which significantly influence yield and purity.

Molecular Structure Analysis

Structure and Data

Simeprevir has a complex molecular structure characterized by a macrocyclic core. Its molecular formula is C38H47N3O5SC_{38}H_{47}N_{3}O_{5}S, with a molecular weight of approximately 661.9 g/mol. The structural representation includes:

  • Macrocyclic Backbone: This feature contributes to its specificity as a protease inhibitor.
  • Functional Groups: Various functional groups enhance its binding affinity to the target protease.

The three-dimensional conformation allows simeprevir to effectively interact with the active site of the HCV NS3/4A protease, inhibiting its function and thereby blocking viral replication .

Chemical Reactions Analysis

Reactions and Technical Details

Simeprevir undergoes several chemical reactions during its synthesis, including:

  • Hydrolysis: This reaction involves breaking down larger molecules into simpler ones using water, often facilitated by acids or bases.
  • Coupling Reactions: These are critical for forming bonds between different molecular fragments, leading to the desired macrocyclic structure.
  • Metathesis: A specific reaction where bonds are broken and formed simultaneously, crucial for constructing the macrocyclic framework of simeprevir .

The efficiency of these reactions is influenced by factors such as temperature, solvent polarity, and catalyst choice.

Mechanism of Action

Process and Data

Simeprevir acts as a selective inhibitor of the HCV NS3/4A protease. The mechanism involves:

  1. Binding to Protease: Simeprevir binds to the active site of the NS3/4A protease with high affinity.
  2. Inhibition of Cleavage: By occupying this site, simeprevir prevents the protease from cleaving viral polyproteins into functional proteins necessary for viral replication.
  3. Reduction in Viral Load: This inhibition leads to a decrease in viral load in infected individuals, contributing to improved clinical outcomes .

Studies have shown that simeprevir's potency is enhanced when used in combination with other antiviral agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Simeprevir exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.

Key data include:

  • Melting Point: Approximately 150–152 °C
  • Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, which aids in membrane permeability .
Applications

Scientific Uses

Simeprevir's primary application lies in treating chronic hepatitis C infections. It is utilized in combination therapies with other direct-acting antivirals to enhance efficacy and reduce resistance development. Research continues into its potential applications beyond hepatitis C, exploring its effectiveness against other viral infections due to its mechanism of action targeting proteases.

In addition to clinical applications, simeprevir serves as a valuable compound for research into antiviral drug development, providing insights into structure-activity relationships that inform future drug design efforts .

Virology and Pathogenesis of Hepatitis C Virus (HCV)

Role of NS3/4A Protease in HCV Replication and Immune Evasion

The nonstructural protein 3/4A (NS3/4A) serine protease is a bifunctional enzyme essential for hepatitis C viral replication and pathogenesis. Its N-terminal domain possesses protease activity, while the C-terminal domain functions as an RNA helicase. The protease domain cleaves the HCV polyprotein at four specific junctions (NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B), liberating functional viral proteins required for RNA replication [1] [3]. This proteolytic processing establishes the membrane-associated replication complex, enabling viral RNA synthesis.

Beyond its role in polyprotein maturation, NS3/4A disrupts host antiviral defenses by cleaving key adaptor proteins in the interferon (IFN) signaling pathway: mitochondrial antiviral-signaling protein and toll/interleukin-1 receptor-domain-containing adaptor-inducing interferon-β [1] [5]. This cleavage abrogates the type I IFN response, allowing HCV to establish persistent infection.

Structural Basis of Simeprevir InhibitionSimeprevir (Olysio™) is a second-generation macrocyclic NS3/4A protease inhibitor distinguished from first-generation linear analogs (e.g., telaprevir, boceprevir) by its optimized binding kinetics. Its design features:

  • A P2 quinoxaline moiety that stacks against the catalytic triad residues (His57, Asp81) [2]
  • A macrocyclic structure enclosing the P1-P3 residues, enhancing affinity and specificity [1]
  • Non-covalent binding with rapid association and slow dissociation kinetics [1] [6]

This molecular architecture enables potent inhibition (half-maximal effective concentration [EC50] = 8–28 nM against genotype 1 replicons) with high selectivity indices (>500) [1].

Resistance MechanismsVirologic failure under simeprevir pressure selects for mutations within the NS3 protease domain. Primary resistance-associated variants (RAVs) occur at residues critical for inhibitor binding:

  • Position 80 (Q80K/R): Reduces hydrogen bonding with simeprevir [1] [8]
  • Position 155 (R155K/Q/G): Disrupts salt bridges with Asp168, altering the S2 pocket conformation [2] [8]
  • Position 156 (A156T/V): Sterically hinders inhibitor binding [5]
  • Position 168 (D168E/V/A): Impairs electrostatic interactions with Arg155 [1] [8]

Table 1: Key Functions of HCV NS3/4A Protease

FunctionMechanismConsequence
Polyprotein ProcessingCleaves NS3-NS4A, NS4A-NS4B, NS4B-NS5A, NS5A-NS5B junctionsLiberates functional viral proteins for replication complex formation
Immune EvasionCleaves mitochondrial antiviral-signaling protein and toll/interleukin-1 receptor-domain-containing adaptor-inducing interferon-βSuppresses interferon production and signaling pathways
Viral ReplicationFacilitates assembly of membrane-bound replication complexesEnables viral RNA synthesis and amplification

These RAVs emerge in >90% of treatment failures and confer high-level resistance (fold-change in EC50 >50) [8]. Phenotypic studies show D168V alone reduces simeprevir activity by >700-fold in genotype 1b replicons [1].

Genotype-Specific Variations in Protease Activity and Drug Targeting

HCV exhibits extraordinary genetic diversity, classified into seven major genotypes (1–7) and numerous subtypes. NS3 protease domain sequence variation (up to 35% between genotypes) profoundly impacts inhibitor efficacy [5] [7].

Genotype 1: Subtype-Dependent Polymorphisms

  • Genotype 1a: The Q80K polymorphism (present in 30–48% of North American/European isolates) reduces simeprevir susceptibility 8–10-fold [1] [6]. This naturally occurring polymorphism involves a glutamine-to-lysine substitution at position 80, altering the S2 subsite conformation. Clinical studies show sustained virologic response 12 (SVR12) rates drop from 84% in Q80K-negative patients to 58% in Q80K-positive patients receiving simeprevir/pegylated interferon/ribavirin [6].
  • Genotype 1b: Lacks Q80K but exhibits higher prevalence of naturally resistant variants at position 168. Nevertheless, simeprevir demonstrates higher efficacy against 1b (SVR12 75–82%) compared to 1a (65–70%) in interferon-based regimens [5].

Genotype 4: Favorable Sensitivity ProfileSimeprevir retains potent activity against genotype 4 (median EC50 = 8.5 nM) due to:

  • Absence of Q80K and other baseline RAVs in most isolates [4] [7]
  • High conservation of catalytic residues (His57, Asp81, Ser139) and substrate-binding regions [7]Clinical trials confirm robust efficacy (SVR12 >90%) for simeprevir/sofosbuvir in genotype 4 infection [4].

Activity Against Non-Genotype 1/4 VirusesIn vitro replicon data reveals variable susceptibility:

  • Genotype 2: Moderate activity (EC50 = 13–130 nM) [1]
  • Genotype 3: Markedly reduced potency (EC50 = 37–>1000 nM) primarily due to the near-universal presence of D168Q polymorphism, which reduces simeprevir binding affinity by >100-fold [1] [5]
  • Genotypes 5–6: Limited data suggest intermediate susceptibility, though clinical validation is lacking [1]

Table 2: Impact of Key NS3 Polymorphisms on Simeprevir Efficacy

GenotypeKey PolymorphismsPrevalenceFold-Change in EC50Clinical SVR12 Impact
1aQ80K30–48% (US/EU)8–10↓ SVR12 by 26% (vs. Q80K-negative)
1bD168E/V (baseline variants)5–10%>50Variable; lower SVR in treatment-experienced
3aD168Q (intrinsic polymorphism)>95%>700Not clinically effective
4a/4dNone dominant<1% baseline RAVs1–2Minimal; high SVR12 (>90%)

Annexure: Global Genotype Distribution and Simeprevir Relevance

GenotypeGlobal PrevalenceDominant RegionsSimeprevir ActivityClinical Utility
1a35–40%Americas, Western EuropeModerate (Q80K-dependent)Approved with screening
1b25–30%East Asia, Eastern EuropeHighApproved
210–12%West Africa, Latin AmericaModerate in vitroLimited clinical data
330–35%South Asia, UKLowNot recommended
410–15%Middle East, North AfricaHighApproved
5–6<5%Southeast Asia, Southern AfricaVariable in vitroInsufficient data

Data compiled from [1] [5] [7]

The genotype-specific efficacy profiles underscore the necessity for pretreatment resistance testing (particularly for genotype 1a Q80K) and guide regimen selection in genotype 4-dominated regions like Egypt [7]. Future pan-genotypic inhibitors (e.g., glecaprevir, voxilaprevir) address these limitations through structural modifications minimizing contacts with polymorphic residues [2] [5].

Properties

Product Name

SIMEPREVIR

IUPAC Name

N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide

Molecular Formula

C38H47N5O7S2

Molecular Weight

749.9 g/mol

InChI

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)

InChI Key

JTZZSQYMACOLNN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

Solubility

Practically insoluble in water over a wide pH range
Practically insoluble in propylene glycol; very slightly soluble in ethanol; slightly soluble in acetone. Soluble in dichloromethane; freely soluble in some organic solvents

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

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